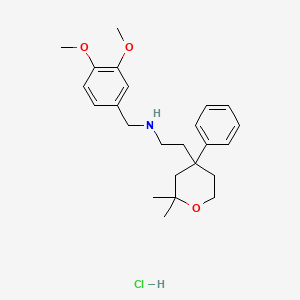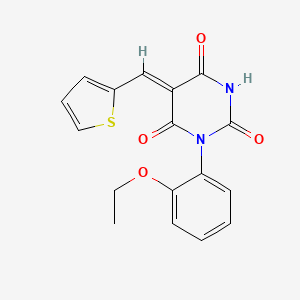
1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BFF-122, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of BFF-122 is not yet fully understood. However, studies suggest that it works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression. Inhibition of HDACs by BFF-122 leads to the activation of tumor suppressor genes and the suppression of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BFF-122 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. BFF-122 also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, BFF-122 has been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BFF-122 in lab experiments is its specificity towards cancer cells. Unlike conventional chemotherapy drugs, BFF-122 targets only cancer cells, leaving normal cells unharmed. This reduces the risk of side effects and makes BFF-122 a potentially safer alternative to traditional chemotherapy. However, one of the limitations of using BFF-122 in lab experiments is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on BFF-122. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BFF-122 treatment. Additionally, further studies are needed to explore the potential of BFF-122 in combination with other anticancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, BFF-122 is a promising compound that has shown potential in various scientific research applications, particularly in the field of cancer therapy. Its specificity towards cancer cells and its ability to induce apoptosis make it a potentially safer alternative to traditional chemotherapy. Further research is needed to fully understand its mechanism of action and to explore its potential in combination with other anticancer drugs.
Synthesemethoden
The synthesis of BFF-122 involves the reaction of 4-bromobenzaldehyde with 4-fluoroaniline to form 1-(4-bromophenyl)-4-fluoroaniline. This intermediate product is then reacted with ethyl acetoacetate and ammonium acetate to produce 1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The yield of the synthesis process is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
BFF-122 has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising areas of research is its anticancer activity. Studies have shown that BFF-122 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BFF-122 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c18-12-1-7-15(8-2-12)21-10-11(9-16(21)22)17(23)20-14-5-3-13(19)4-6-14/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAPMLQOOJOEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)
![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)

![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5170198.png)
![3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5170199.png)
